N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique structure that integrates various functional groups, making it of interest for medicinal chemistry and drug development.
This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its structural components suggest potential applications in targeted therapies.
The synthesis of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions that include:
The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure optimal yields. Techniques such as chromatography are often employed for purification of intermediates and final products.
The molecular structure of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can be represented using various chemical notation systems:
C(C(=O)N1C(=O)N(C(=S)C(C(=O)N(C2=CC=CC=C2C(C)=C)=O)=O)=O)=O
This notation provides a compact representation of the compound's structure, highlighting its functional groups and connectivity.
The compound's accurate mass is approximately 413.5 g/mol, with a density that may vary based on purity and form .
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can participate in various chemical reactions:
Reactions should be conducted with care to control reaction conditions such as temperature and solvent choice to optimize yields and minimize side products.
The mechanism of action for N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves interaction with specific biological targets:
While specific data on the mechanism is limited, preliminary studies indicate a promising profile for anticancer activity through inhibition of cell proliferation pathways.
The physical properties of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide include:
Chemical properties include:
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-ylium furan 2-carboxamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4